molecular formula C8H14N2O B3296444 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine CAS No. 893641-16-2

1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

Cat. No. B3296444
CAS RN: 893641-16-2
M. Wt: 154.21 g/mol
InChI Key: UDUQYWBETJDXSM-UHFFFAOYSA-N
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Description

“1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine” is a chemical compound with the molecular formula C8H14N2O . It is also known as 2-(3,5-dimethyl-4-isoxazolyl)-1-methylethylamine . The compound has a molecular weight of 154.21 .


Molecular Structure Analysis

The InChI code for “1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine” is 1S/C8H14N2O/c1-5(9)4-8-6(2)10-11-7(8)3/h5H,4,9H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine” is a compound that appears in oil form . The compound is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been found to exhibit significant antimicrobial activity . They have been effective against various bacterial strains such as S. aureus and S. pyogenes, P. aeruginosa and E. coli, and fungal strains such as C. albicans, A. niger and A. clavatus .

Anticancer Activity

Oxazole derivatives have also shown potential in the field of oncology. They have demonstrated anticancer activity, making them a promising area of research for new cancer treatments .

Antitubercular Activity

Research has indicated that oxazole derivatives can have antitubercular properties . This suggests potential applications in the treatment of tuberculosis.

Anti-Inflammatory Activity

Oxazole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antidiabetic Activity

Some oxazole derivatives have shown antidiabetic activity . This suggests they could be used in the development of new treatments for diabetes.

Antiobesity Activity

Research has also indicated that oxazole derivatives can have antiobesity effects . This could potentially lead to new treatments for obesity.

Antioxidant Activity

Oxazole derivatives have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Infective Agents

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . This suggests that “1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine” could potentially be used in the development of new anti-infective drugs.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5(9)4-8-6(2)10-11-7(8)3/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUQYWBETJDXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

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